molecular formula C13H8F6N4O B2803504 2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone CAS No. 866145-78-0

2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone

Cat. No.: B2803504
CAS No.: 866145-78-0
M. Wt: 350.224
InChI Key: GUYGERJMIZAHJW-AERZKKPOSA-N
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Description

2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrimidinone core. The trifluoromethyl group is known for its significant impact on the chemical properties of molecules, often enhancing their stability and bioactivity .

Preparation Methods

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, 2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone stands out due to its unique combination of trifluoromethyl groups and a pyrimidinone core. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which combines the beneficial properties of trifluoromethyl groups with the versatile pyrimidinone core.

Properties

IUPAC Name

2-amino-6-(trifluoromethyl)-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6N4O/c14-12(15,16)8-4-2-1-3-7(8)6-21-23-10(24)5-9(13(17,18)19)22-11(23)20/h1-6H,(H2,20,22)/b21-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYGERJMIZAHJW-AERZKKPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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